molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014837
CAS No.: 63388-01-2
M. Wt: 178.19 g/mol
InChI Key: ZONXBNQBUCKCLU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 2-aminobenzimidazole with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethylene oxide attacks the amino group of 2-aminobenzimidazole, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-imidazol-3-ium
  • 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium
  • 2-aminobenzimidazole
  • 1H-benzimidazole

Uniqueness

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific structural features, including the presence of a hydroxyethyl group and the benzimidazole core.

Biological Activity

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a derivative of benzimidazole, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyethyl group that may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H10_{10}N2_2O2_2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 63388-01-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in microbial metabolism and cancer cell proliferation.
  • DNA Interaction : Studies indicate that the compound can bind to DNA, potentially stabilizing certain structures and interfering with replication processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Cell Line TestedIC50_{50} (μM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzimidazole derivatives, including this compound. The compound was tested against a panel of pathogens, demonstrating superior activity compared to traditional antibiotics .

Study on Anticancer Properties

A recent investigation published in Cancer Letters explored the effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONXBNQBUCKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400048
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63388-01-2
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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